1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder .

Synthesis Analysis

The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic acid in the presence of a catalyst to produce the final product .Molecular Structure Analysis

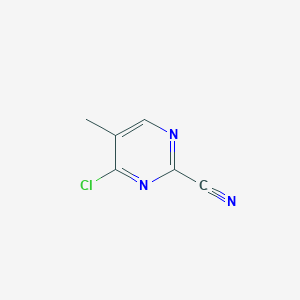

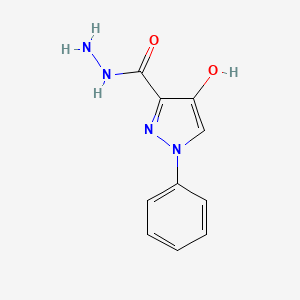

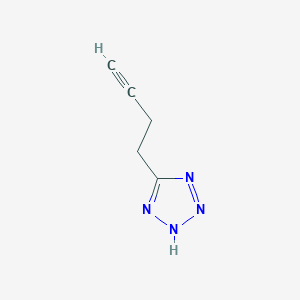

The molecular structure of 1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 188.61 and a predicted density of 1.40±0.1 g/cm3 . It has a melting point of 164 °C and a predicted boiling point of 339.5±42.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of carbon–carbon bond forming reaction. This reaction is widely used in the field of organic chemistry, particularly in the synthesis of biologically active compounds, natural products, and polymers. The 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid could potentially be used as a reagent in this process .

D-Amino Acid Oxidase Inhibitor

3-Methylpyrazole-5-carboxylic acid, a compound structurally similar to 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor. DAO inhibitors are used in research to protect cells from oxidative stress induced by D-Serine .

Fungicide

Pyrazole carboxamide fungicides, which include compounds similar to 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are effective against major crop pests such as Alternaria species, including early blight of tomato and potato . In addition, a number of excellent commercial fungicides with similar structures have been successfully developed .

Safety and Hazards

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid should be treated as an organic compound. Proper protective equipment such as gloves and eye protection should be worn when handling this compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution .

Wirkmechanismus

Pharmacokinetics

It is known that the compound is a powder at room temperature and has a molecular weight of 21667 . Its solubility in various solvents and its bioavailability in the body are areas that require further investigation .

Result of Action

The molecular and cellular effects of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(10)7(9(13)14)6(2)11-12/h3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWIDDZVIOQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323406 | |

| Record name | 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

956573-62-9 | |

| Record name | 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390190.png)

![3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390198.png)

![2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid](/img/structure/B3390214.png)

![3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390227.png)

![2-[(4-Acetamidophenyl)sulfanyl]propanoic acid](/img/structure/B3390232.png)